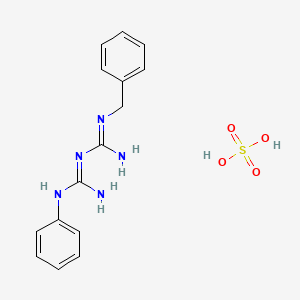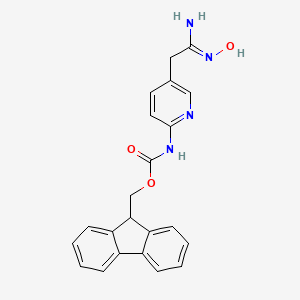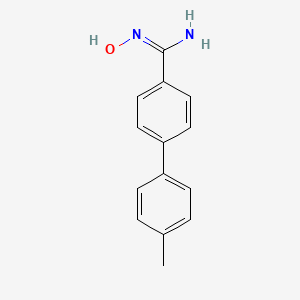
5-(Fmoc-amino)pyridine-2-carboxamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Fmoc-amino)pyridine-2-carboxamidoxime is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a pyridine ring. This compound is primarily used in organic synthesis, particularly in the field of peptide synthesis, due to the Fmoc group’s ability to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of 5-(Fmoc-amino)pyridine-2-carboxamidoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Fmoc-amino)pyridine-2-carboxamidoxime undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
5-(Fmoc-amino)pyridine-2-carboxamidoxime has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and the development of peptide-based drugs.
Medicine: Utilized in the design of therapeutic peptides and as a building block for drug discovery.
Industry: Applied in the production of specialty chemicals and materials science.
Mécanisme D'action
The mechanism of action of 5-(Fmoc-amino)pyridine-2-carboxamidoxime primarily involves the protection and deprotection of amine groups. The Fmoc group protects the amine during synthetic steps and can be removed under basic conditions to reveal the free amine for further reactions. This allows for the stepwise assembly of peptides and other complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl):
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent for Fmoc protection.
tert-Butyloxycarbonyl (Boc) group: An alternative protecting group used in peptide synthesis.
Uniqueness
5-(Fmoc-amino)pyridine-2-carboxamidoxime is unique due to its specific structure, which combines the Fmoc protecting group with a pyridine ring. This structure allows for specific applications in peptide synthesis and other areas of organic chemistry, providing versatility and efficiency in synthetic processes .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c22-20(25-27)19-10-9-13(11-23-19)24-21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,27H,12H2,(H2,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKOBADJPPKHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B8045800.png)

![Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate](/img/structure/B8045818.png)




